N-cyclopentyl-6-imino-11-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.: 607386-03-8
Cat. No.: VC6756704
Molecular Formula: C21H25N5O2
Molecular Weight: 379.464
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 607386-03-8 |
|---|---|
| Molecular Formula | C21H25N5O2 |
| Molecular Weight | 379.464 |
| IUPAC Name | N-cyclopentyl-6-imino-11-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C21H25N5O2/c1-12(2)26-17(22)15(20(27)23-14-8-4-5-9-14)11-16-19(26)24-18-13(3)7-6-10-25(18)21(16)28/h6-7,10-12,14,22H,4-5,8-9H2,1-3H3,(H,23,27) |
| Standard InChI Key | MRBUDMXQEHXWPF-UHFFFAOYSA-N |
| SMILES | CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3C(C)C)C(=O)NC4CCCC4 |
Introduction
N-cyclopentyl-6-imino-11-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound featuring a unique tricyclic structure with multiple functional groups. This compound is of interest in scientific research due to its potential biological activities and applications in therapeutic areas.
Synthesis and Manufacturing
The synthesis of this compound typically involves several key steps, requiring specific catalysts and reaction conditions to optimize yield and efficiency. Continuous flow reactors are increasingly used in industrial settings to enhance production scalability.
Biological Activities and Applications
Research indicates that N-cyclopentyl-6-imino-11-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide may have anti-cancer effects by inhibiting cyclin-dependent kinases (CDKs), specifically CDK2/cyclin A2 complexes, which disrupts cell cycle progression in cancer cells.
Potential Therapeutic Applications
Given its mechanism of action, this compound has potential applications in cancer therapy. Its ability to selectively bind to CDKs makes it a candidate for targeted cancer treatments, offering a promising avenue for further research and development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume